Cas no 2304-98-5 (Z-Arg(NO2)-OH)

Z-Arg(NO2)-OH 化学的及び物理的性質
名前と識別子
-
- Cbz-N'-nitro-L-arginine
- Z-Arg(NO2)-OH
- N-Benzyloxycarbonyl-N'-nitro-L-arginine
- N'-[Imino(nitroamino)methyl]-N-[(phenylmethoxy)carbonyl]-L-ornithine
- (S)-2-(((Benzyloxy)carbonyl)amino)-5-(3-nitroguanidino)pentanoic acid
- Cbz-Arg(NO2)-OH
- N-Cbz-N-Nitro-L-Ainine
- Z-Arg(NO?)-OH
- Z-Arg(NO2)-OH N-α-Z-N-ω-nitro-L-arginine
- Z-L-Arg(NO2)-OH
- Cbz-L-Arg(NO2)-OH
- N^a-Benzyloxycarbonyl-N^w-nitro-L-arginine
- N-CBZ-N-NITRO-L-ARGININE
- Z-NG-NITRO-L-ARGININE
- (S)-2-(benzyloxycarbonylamino)-5-(3-nitroguanidino)pentanoic acid
- Na-(Benzyloxycarbonyl)-N?-nitroarginine
- CS-0188249
- Z-Arg(NO)-OH
- AKOS015924230
- D95673
- BZPCSFNCKORLQG-NSHDSACASA-N
- EN300-7372894
- 2304-98-5
- W-107438
- Nalpha-Z-Nomega-nitro-L-arginine
- N2-Carbobenzoxy-N?-nitro-L-arginine
- MFCD00038092
- (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-5-(N'-NITROCARBAMIMIDAMIDO)PENTANOIC ACID
- AKOS015961686
- N-alpha-BenZyloxycarbonyl-N'-nitro-L-arginine (CbZ-L-Arg(NO2)-OH)
- AKOS030228183
- N2-Benzyloxycarbonyl-NG-nitro-L-arginine
- AS-72867
- Benzyloxycarbonylnitro-L-arginine
- M06223
- N2-((Benzyloxy)carbonyl)-Nw-nitro-L-arginine
- L-Ornithine, N5-[imino(nitroamino)methyl]-N2-[(phenylmethoxy)carbonyl]-
- NS00049285
- Z-Arg (NO2)
- Nalpha-carbobenzyloxy-Nomega-nitro-L-arginine
- N5-[Imino(nitroamino)methyl]-N2-[(benzyloxy)carbonyl]-L-ornithine
- Nα-(Benzyloxycarbonyl)-ω'-nitro-L-arginine
-
- MDL: MFCD00038092
- インチ: InChI=1S/C14H19N5O6/c15-13(18-19(23)24)16-8-4-7-11(12(20)21)17-14(22)25-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,22)(H,20,21)(H3,15,16,18)/t11-/m0/s1
- InChIKey: BZPCSFNCKORLQG-NSHDSACASA-N
- ほほえんだ: N=C(N[N+]([O-])=O)NCCC[C@@H](C(O)=O)NC(OCC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 353.13400
- どういたいしつりょう: 353.134
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 8
- 重原子数: 25
- 回転可能化学結合数: 13
- 複雑さ: 487
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- ひょうめんでんか: 0
- 互変異性体の数: 6
- トポロジー分子極性表面積: 172A^2
じっけんとくせい
- 密度みつど: 1.44
- ゆうかいてん: 130-132 °C (dec.)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.615
- ようかいど: 少量溶于甲醇
- PSA: 169.36000
- LogP: 2.24750
- 酸性度係数(pKa): 3.84±0.50(Predicted)
Z-Arg(NO2)-OH セキュリティ情報
- WGKドイツ:3
- 福カードFコード:10-21
- ちょぞうじょうけん:2-8°C
Z-Arg(NO2)-OH 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Z-Arg(NO2)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1198824-25g |
(S)-2-(Cbz-amino)-5-(3-nitroguanidino)pentanoic Acid |
2304-98-5 | 95% | 25g |
$375 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-296770-5g |
Z-L-Arg(NO2)-OH, |
2304-98-5 | ≥99% | 5g |
¥150.00 | 2023-09-05 | |
Key Organics Ltd | AS-72867-1MG |
(2S)-2-{[(benzyloxy)carbonyl]amino}-5-(N’-nitrocarbamimidamido)pentanoic acid |
2304-98-5 | >97% | 1mg |
£37.00 | 2025-02-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Z857876-5g |
Z-Arg(NO2)-OH |
2304-98-5 | ≥98% | 5g |
¥127.80 | 2022-08-31 | |
Fluorochem | M06223-25g |
Z-Arg(NO2)-OH |
2304-98-5 | 95% | 25g |
£46.00 | 2022-02-28 | |
abcr | AB262007-25 g |
N-alpha-Benzyloxycarbonyl-N'-nitro-L-arginine (Cbz-L-Arg(NO2)-OH); . |
2304-98-5 | 25g |
€67.50 | 2023-06-22 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N79370-5g |
N-Cbz-N-Nitro-L-Arginine |
2304-98-5 | 5g |
¥202.0 | 2021-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296770-5 g |
Z-L-Arg(NO2)-OH, |
2304-98-5 | ≥99% | 5g |
¥150.00 | 2023-07-10 | |
Fluorochem | M06223-5g |
Z-Arg(NO2)-OH |
2304-98-5 | 95% | 5g |
£13.00 | 2022-02-28 | |
Key Organics Ltd | AS-72867-5MG |
(2S)-2-{[(benzyloxy)carbonyl]amino}-5-(N’-nitrocarbamimidamido)pentanoic acid |
2304-98-5 | >97% | 5mg |
£46.00 | 2025-02-08 |
Z-Arg(NO2)-OH 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Z-Arg(NO2)-OHに関する追加情報
Z-Arg(NO₂)-OH: A Comprehensive Overview
The compound Z-Arg(NO₂)-OH, also known by its CAS number 2304-98-5, is a significant molecule in the field of chemical research and development. This compound, which is an arginine derivative, has garnered attention due to its unique properties and potential applications in various scientific domains. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of Z-Arg(NO₂)-OH.
Z-Arg(NO₂)-OH is a derivative of arginine, a naturally occurring amino acid that plays a crucial role in various biological processes. The introduction of the nitro group (-NO₂) into the arginine structure imparts distinct chemical and biological properties to the compound. Recent studies have highlighted the importance of such modifications in enhancing the functionality of amino acids for specific applications. For instance, the nitro group can act as a reactive site for further chemical transformations, making Z-Arg(NO₂)-OH a versatile building block in organic synthesis.
One of the most notable aspects of Z-Arg(NO₂)-OH is its role in peptide synthesis. Researchers have demonstrated that this compound can serve as an effective precursor for constructing complex peptide sequences with high precision. The ability to incorporate Z-Arg(NO₂)-OH into peptide frameworks has opened new avenues for drug discovery and development. For example, studies published in 2023 have shown that peptides containing Z-Arg(NO₂)-OH exhibit enhanced stability and bioavailability compared to traditional peptide drugs.
In addition to its role in peptide synthesis, Z-Arg(NO₂)-OH has been explored for its potential in biochemistry and molecular biology. The compound's unique structure allows it to interact with various biomolecules, making it a valuable tool for studying cellular processes. Recent research has focused on its ability to modulate enzyme activity and influence signaling pathways within cells. These findings suggest that Z-Arg(NO₂)-OH could be utilized as a probe or inhibitor in biochemical assays, providing insights into fundamental biological mechanisms.
The synthesis of Z-Arg(NO₂)-OH involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. One innovative approach reported in 2023 utilizes microwave-assisted synthesis to enhance reaction efficiency and yield. This method not only reduces reaction time but also minimizes the formation of unwanted byproducts, making it more environmentally friendly and cost-effective.
Another area where Z-Arg(NO₂)-OH has shown promise is in materials science. Researchers have investigated its potential as a component in polymer materials, where it can impart unique mechanical and chemical properties. For instance, polymers incorporating Z-Arg(NO₂)-OH have demonstrated improved biocompatibility and degradation rates, making them suitable for applications in tissue engineering and drug delivery systems.
Furthermore, recent advancements in analytical chemistry have leveraged Z-Arg(NO₂)-OH as a marker or tracer in complex mixture analyses. Its distinct spectroscopic properties enable precise detection and quantification in challenging matrices, making it an invaluable tool for quality control and process optimization in industrial settings.
In conclusion, Z-Arg(NO₂)-OH (CAS No. 2304-98-5) is a multifaceted compound with diverse applications across various scientific disciplines. From peptide synthesis to materials science and biochemical research, this arginine derivative continues to be a focal point for innovation and discovery. As ongoing research uncovers new possibilities for its use, Z-Arg(NO₂)-OH is poised to play an increasingly important role in advancing scientific knowledge and technological progress.
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